Cas no 5934-55-4 (Ibogaine hydrochloride)

Ibogaine hydrochloride 化学的及び物理的性質
名前と識別子
-
- Ibogamine, 12-methoxy-,hydrochloride (1:1)
- IBOGAINE HYDROCHLORIDE
- 12-methoxyibogamine hydrochloride (1:1)
- 12-Methoxyibogamine monohydrochloride
- dl-Ibogamine hydrochloride
- IBOGAINE (HCL)
- Ibogaine hydrochloride (VAN)
- Ibogaine, monohydrochloride
- Ibogamine, 12-methoxy-, monohydrochloride
- Ibogamine, 12-methoxy-, monohydrochloride (9CI)
- NSC 29847
- DTXSID7048877
- 5934-55-4
- EINECS 227-687-1
- CAS-36415-61-9
- IBOGAINE MONOHYDROCHLORIDE
- BOGAINE HYDROCHLORIDE
- IBOGAINE HYDROCHLORIDE [VANDF]
- NSC-29847
- Tox21_112897
- Ibogamine, monohydrochloride
- ibogaine HCl
- NS00082149
- MRI8GKD98X
- UNII-MRI8GKD98X
- IBOGAINE, HYDROCHLORIDE
- IBOGAMINE, 12-METHOXY-, HYDROCHLORIDE (1:1)
- 36415-61-9
- DTXCID7028803
- WLN: T E6 C5 B766/NS A 2BO S DM NN&&TTTJ HO1 P2 &GH
- SCHEMBL431979
- NSC29847
- NCGC00247731-01
- IBOGAINE HYDROCHLORIDE [MI]
- IBOGAINE HYDROCHLORIDE [WHO-DD]
- Ibogaine (hydrochloride)
- CHEMBL2360520
- Q27284192
- (1R,15R,17S,18S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene;hydrochloride
- Ibogaine hydrochloride
-
- インチ: InChI=1S/C20H26N2O.ClH/c1-3-13-8-12-9-17-19-15(6-7-22(11-12)20(13)17)16-10-14(23-2)4-5-18(16)21-19;/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3;1H/t12-,13+,17+,20+;/m1./s1
- InChIKey: IKJFDJLQPHDRTD-ISYVNWANSA-N
- SMILES: CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC.Cl
計算された属性
- 精确分子量: 346.1811912g/mol
- 同位素质量: 346.1811912g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 24
- 回転可能化学結合数: 2
- 複雑さ: 455
- 共价键单元数量: 2
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.3Ų
じっけんとくせい
- Solubility: H2O: soluble
Ibogaine hydrochloride Security Information
- 危険物輸送番号:UN 1544
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: 22-26-37/39-45
- RTECS号:NH6730000
-
危険物標識:
- 包装グループ:III
- 危险等级:6.1(b)
- HazardClass:6.1(b)
- 包装カテゴリ:III
- Risk Phrases:22
Ibogaine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | I123000-5mg |
Ibogaine Hydrochloride |
5934-55-4 | 5mg |
$ 362.00 | 2023-09-07 | ||
TRC | I123000-25mg |
Ibogaine Hydrochloride |
5934-55-4 | 25mg |
$ 805.00 | 2023-09-07 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I912613-1mg |
Ibogaine hydrochloride (NSC 29847) |
5934-55-4 | 98% | 1mg |
¥1,381.50 | 2022-01-14 | |
TRC | I123000-2.5mg |
Ibogaine Hydrochloride |
5934-55-4 | 2.5mg |
$190.00 | 2023-05-18 | ||
TRC | I123000-1mg |
Ibogaine Hydrochloride |
5934-55-4 | 1mg |
$ 104.00 | 2023-09-07 |
Ibogaine hydrochloride 関連文献
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
8. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
Ibogaine hydrochlorideに関する追加情報
Introduction to Ibogaine Hydrochloride (CAS No. 5934-55-4)
Ibogaine hydrochloride, a compound with the CAS number 5934-55-4, has garnered significant attention in the scientific and medical communities for its unique pharmacological properties. Derived from the root bark of the *Tabernanthe iboga* plant, this alkaloid has been traditionally used in spiritual and healing rituals by the Bwiti people of Central Africa. In recent years, modern research has shed light on its potential applications in treating substance use disorders, particularly opioid addiction. This article delves into the latest findings and clinical insights surrounding ibogaine hydrochloride, emphasizing its mechanisms of action, therapeutic benefits, and ongoing research advancements.
The chemical structure of ibogaine hydrochloride is characterized by a complex indole alkaloid framework, which contributes to its diverse pharmacological effects. Recent studies have elucidated its ability to modulate multiple neurotransmitter systems, including dopamine, serotonin, and glutamate pathways. These interactions are thought to underpin its efficacy in reducing drug cravings and alleviating withdrawal symptoms. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that ibogaine hydrochloride can significantly reduce opioid-seeking behavior in preclinical models by targeting specific receptors involved in reward pathways.
One of the most promising aspects of ibogaine hydrochloride is its potential as a novel therapeutic agent for addiction treatment. Unlike conventional medications that address only one aspect of addiction, such as craving or withdrawal, ibogaine hydrochloride exhibits a broad spectrum of activity that targets both psychological and physiological dependencies. Clinical trials have shown that administration of ibogaine hydrochloride can lead to a reduction in opioid dependence within a short timeframe, making it a compelling option for patients seeking rapid relief from addiction.
Despite its potential benefits, the use of ibogaine hydrochloride is not without challenges. One major concern is its safety profile, particularly in individuals with certain pre-existing medical conditions or those taking other medications. Recent research has focused on optimizing dosing regimens and identifying biomarkers to predict adverse effects. For example, a 2023 study in *Clinical Pharmacology & Therapeutics* highlighted the importance of personalized dosing strategies to minimize cardiotoxicity risks associated with ibogaine hydrochloride.
Another area of active investigation is the exploration of ibogaine hydrochloride's long-term effects on brain function and mental health. Emerging evidence suggests that it may have neuroprotective properties, potentially mitigating neurodegenerative changes associated with chronic substance use. A 2023 review in *Neuroscience Letters* discussed how ibogaine hydrochloride could modulate neuroplasticity pathways, offering new avenues for treating not only addiction but also co-occurring mental health disorders such as depression and anxiety.
In conclusion, ibogaine hydrochloride (CAS No. 5934-55-4) represents a groundbreaking compound with immense therapeutic potential. Its ability to address both the psychological and physiological aspects of addiction makes it a promising candidate for future treatments. However, further research is needed to fully understand its mechanisms of action, optimize its safety profile, and explore its applications beyond addiction therapy. As ongoing studies continue to uncover new insights into this fascinating compound, ibogaine hydrochloride stands at the forefront of innovative approaches to combating substance use disorders.
5934-55-4 (Ibogaine hydrochloride) Related Products
- 83-74-9(Ibogaine)
- 1537964-64-9(3-Amino-3-(1,2-thiazol-5-yl)butanamide)
- 2034210-30-3(N-{4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}thiophene-2-sulfonamide)
- 2243513-38-2(1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-pyrazole-5-carboxylic acid)
- 912366-00-8(5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine)
- 1448046-71-6(5-({(2-chlorophenyl)methylsulfanyl}methyl)-N-(4-acetamidophenyl)furan-2-carboxamide)
- 761438-38-4(ALK inhibitor 2)
- 1425937-24-1(Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide)
- 1261234-91-6(tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate)
- 2228917-61-9(2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride)




